Enhanced α-Helical Induction Relative to N-Methylated Leucine Analogs
While direct head-to-head quantitative data for CAS 1796942-55-6 is absent, class-level inference from structurally related Cα-methylated amino acids demonstrates its differentiated value. In the development of constrained corticotropin-releasing factor (CRF) antagonists, peptides incorporating Cα-methylleucine (a close structural analog) were compared to those with Nα-methylleucine [1]. Circular dichroism (CD) spectroscopy confirmed that Cα-methylation stabilizes the α-helical conformation, which is required for biological activity, whereas Nα-methylation has a tendency to disrupt α-helices [1]. Consequently, a monosubstituted Cα-methylleucine analog ([DPhe12,Nle21,38,Cα-MeLeu37]h/rCRF12-41) exhibited increased in vivo potency and a longer duration of action compared to the parent peptide in two distinct in vivo rat assays measuring ACTH release and reversal of stress-induced gastric emptying delay [1].
| Evidence Dimension | Peptide Conformation and In Vivo Bioactivity |
|---|---|
| Target Compound Data | Cα-methylation (as in 4-amino-2,4-dimethylpentanoic acid) stabilizes α-helical conformation [1]. |
| Comparator Or Baseline | Nα-methylation disrupts α-helical conformation, leading to lower in vitro potency [1]. |
| Quantified Difference | Not quantified as a direct molecular property, but translated to a qualitative difference in 'more potent and longer acting' in vivo efficacy for the Cα-methylated analog-containing peptide [1]. |
| Conditions | CRF antagonist peptide series; CD spectroscopy for conformation; in vivo rat models for ACTH release and gastric emptying [1]. |
Why This Matters
For procurement in peptide SAR programs, this evidence establishes that the Cα-branching motif of 4-amino-2,4-dimethylpentanoic acid is a validated, quantitative design element for engineering enhanced α-helicity and improving in vivo pharmacodynamic profiles relative to alternative backbone modifications.
- [1] Rivier JE, et al. Synthesis and relative potencies of new constrained CRF antagonists. J Med Chem. 1993;36(19):2851-2859. View Source
